molecular formula C12H18O B13825002 4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 4705-09-3

4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No.: B13825002
CAS No.: 4705-09-3
M. Wt: 178.27 g/mol
InChI Key: MTLGZOPMHYWXRN-UHFFFAOYSA-N
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Description

4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one is a bicyclic ketone derivative characterized by a cyclohexenone core substituted with methyl groups at positions 3, 5, and 5, and an isopropylidene group at position 4. This compound belongs to the broader class of isophorone derivatives, which are widely studied for their roles in pheromones, fragrances, and bioactive molecules. Its structural complexity arises from the conjugated enone system and substituents that influence its chemical reactivity and physical properties.

Properties

CAS No.

4705-09-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3,5,5-trimethyl-4-propan-2-ylidenecyclohex-2-en-1-one

InChI

InChI=1S/C12H18O/c1-8(2)11-9(3)6-10(13)7-12(11,4)5/h6H,7H2,1-5H3

InChI Key

MTLGZOPMHYWXRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(C1=C(C)C)(C)C

Origin of Product

United States

Preparation Methods

Isomerization of 3,5,5-Trimethyl-2-cyclohexene-1-one (α-Isophorone)

One of the primary routes to synthesize related isophorone derivatives involves the isomerization of α-isophorone (3,5,5-trimethyl-2-cyclohexene-1-one) to β-isophorone (3,5,5-trimethyl-3-cyclohexene-1-one), which can be further manipulated to obtain the target compound.

  • Process Description : A continuous reactive distillation technique is employed using a solid alkali heterogeneous catalyst without additional organic bases. The α-isophorone is fed into the bottom of a reactive distillation column containing the catalyst. Isomerization occurs under controlled temperature and pressure, and β-isophorone is continuously extracted from the top gaseous phase. The product purity reaches ≥99% through vacuum rectification, and unconverted α-isophorone is recycled back into the reaction.

  • Advantages : This method offers high conversion efficiency, excellent selectivity, minimal formation of heavy byproducts, and easy catalyst recovery, making it a green and industrially viable process.

Selective Hydrogenation of Isophorone

Selective hydrogenation of isophorone is another key method relevant to the preparation of cyclic ketones structurally similar to 4-isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one.

  • Catalysts and Conditions : Using RANEY® nickel catalyst under mild conditions (2.0 MPa H2 pressure, 298 K) in tetrahydrofuran (THF) or solvent-free environments, isophorone undergoes hydrogenation to produce 3,3,5-trimethylcyclohexanone with high yield.

  • Performance Metrics : Conversion of isophorone reaches 100%, with a yield of 98.1% for the desired ketone after 2 hours of reaction. The reaction is typically performed in a stainless steel batch reactor with stirring, followed by catalyst removal and product analysis via gas chromatography.

  • Reaction Dynamics : The yield of hydrogenated products initially increases with time, stabilizing at around 120 minutes. Prolonged reaction times can lead to slight decreases in ketone yield due to further hydrogenation to alcohols.

Oxidation of β-Isophorone to Hydroxy Derivatives

Oxidative transformations of β-isophorone provide pathways to hydroxylated analogues, which can be intermediates or precursors in the synthesis of the target compound.

  • Oxidation Method : β-Isophorone is oxidized in the presence of perhydrol (hydrogen peroxide derivative) and formic acid at temperatures between 0 and 100 °C. The perhydrol concentration ranges from 25% to 45%.

  • Mechanism and Benefits : The organic acid medium improves solubility of reactants and safely decomposes excess perhydrol, reducing the risk of spontaneous peroxide decomposition. This method yields 3,5,5-trimethyl-4-hydroxy-2-cyclohexen-1-one, a close structural analogue.

  • Industrial Relevance : This oxidation route is notable for its mild conditions and the use of readily available reagents, making it suitable for scale-up.

Thioglycolic Acid Addition and Subsequent Functionalization

Advanced synthetic routes involve the addition of thioglycolic acid to related cyclohexenone derivatives, followed by further functional group transformations.

  • Procedure Summary : For example, (±)-(E)-1-((1RS,2SR)-2,6,6-Trimethylcyclohex-3-enyl)-but-2-en-1-one reacts with thioglycolic acid in methanol at room temperature for 24 hours. The reaction mixture is then purified through extraction and chromatography to isolate the desired product.

  • Analytical Characterization : Products are characterized by ^1H and ^13C NMR spectroscopy, infrared spectroscopy, and mass spectrometry to confirm structure and purity.

  • Relevance : Although this method describes functionalization of related cyclohexenone compounds, it demonstrates the versatility of synthetic approaches applicable to derivatives like 4-isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Conditions Yield/Purity Advantages References
Continuous Isomerization of α-Isophorone Solid alkali heterogeneous catalyst Reactive distillation, vacuum rectification ≥99% purity β-isophorone High conversion, green process, catalyst recovery
Selective Hydrogenation of Isophorone RANEY® Ni catalyst 2.0 MPa H2, 298 K, 2 h 98.1% yield of 3,3,5-trimethylcyclohexanone High selectivity, solvent-free option
Oxidation of β-Isophorone Perhydrol, formic acid 0–100 °C, 25-45% perhydrol Moderate yield of hydroxy derivative Mild conditions, safe peroxide handling
Thioglycolic Acid Addition Thioglycolic acid, DBU, methanol Room temperature, 24 h 73% isolated yield (related compound) Versatile functionalization method

Summary of Research Outcomes

  • The continuous isomerization process for α-isophorone to β-isophorone is well-established, providing a high-purity intermediate crucial for synthesizing 4-isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one and related compounds. This method is industrially favored due to its efficiency and environmental benefits.

  • Selective hydrogenation using RANEY® nickel catalysts under mild conditions yields high conversion and selectivity towards cyclic ketones structurally related to the target compound, demonstrating a robust catalytic system for hydrogenation steps in synthesis.

  • Oxidation of β-isophorone with perhydrol and formic acid offers a controlled route to hydroxylated intermediates, facilitating further synthetic modifications.

  • Functionalization via thioglycolic acid addition exemplifies the chemical versatility in modifying cyclohexenone frameworks, enabling the synthesis of derivatives with potential application in complex molecule construction.

Chemical Reactions Analysis

Types of Reactions

4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Properties

Compound Name (CAS) Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one 3-Me, 5,5-diMe, 4-isopropylidene C₁₃H₁₈O 190.28 Hypothesized use in fragrances or pheromones
Isophorone (78-59-1) 3,5,5-Trimethylcyclohex-2-en-1-one C₉H₁₄O 138.21 Industrial solvent, pheromone precursor
Tabanone (13215-88-8) 4-(2-Butenylidene)-3,5,5-trimethyl C₁₃H₁₈O 190.28 Fragrance enhancer (tobacco, leather scents)
Callunene (N/A) 4-(3-Oxobut-1-enylidene)-3,5,5-trimethyl C₁₃H₁₈O₂ 206.28 Antiparasitic (IC₅₀ = 23 ppm vs. C. bombi)
2-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-one (4883-60-7) 2-Hydroxy, 3,5,5-trimethyl C₉H₁₄O₂ 154.21 Increased polarity due to hydroxyl group
4-Hydroxy-4-(3-oxo-1-butenyl)-3,5,5-trimethylcyclohex-2-en-1-one (39763-33-2) 4-Hydroxy, 4-(3-oxobut-1-enyl) C₁₃H₁₈O₃ 222.28 Natural product isolation (plant metabolites)

Structural and Functional Insights

Isophorone (C₉H₁₄O) :

  • The simplest analog lacks the isopropylidene group, reducing steric hindrance and lipophilicity. It serves as a solvent and precursor in chemical synthesis. Its pheromone activity in Curculionidae beetles (e.g., H. depressus) is well-documented .

Tabanone (C₁₃H₁₈O): The 4-(2-butenylidene) substituent introduces extended conjugation, enhancing stability and aroma profile. It is used in perfumery at 1% concentration for "golden tobacco" and floral notes .

Callunene (C₁₃H₁₈O₂): The 3-oxobut-1-enylidene group adds a ketone moiety, increasing polarity and bioactivity.

Hydroxy Derivatives (C₉H₁₄O₂ and C₁₃H₁₈O₃) :

  • Hydroxyl or hydroxy-oxobutyl groups significantly alter solubility and reactivity. These derivatives are often isolated from plants (e.g., Ajuga decumbens) and studied for antioxidant properties .

Biological Activity

4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one (commonly referred to as Isoxylitone) is an organic compound with a unique cyclohexene structure that has garnered attention for its potential biological activities. This article explores its biological effects, including cytotoxicity, anti-inflammatory properties, and other pharmacological activities.

  • Molecular Formula : C₁₂H₁₈O
  • Molecular Weight : 178.27 g/mol
  • Density : 0.916 g/cm³
  • Boiling Point : 254.1 °C
  • CAS Number : 4705-09-3

Synthesis

The synthesis of 4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one can be achieved through various organic reactions, primarily involving the condensation of suitable precursors to form the cyclohexene ring with the isopropylidene group. The compound's structure allows for significant electron delocalization due to its conjugated double bonds, enhancing its chemical reactivity and potential applications in pharmaceuticals and agrochemicals .

Cytotoxic Effects

Research has indicated that 4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one exhibits notable cytotoxic activity against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells by:

  • Causing morphological changes indicative of apoptosis.
  • Inducing cell cycle arrest at the G2/M and S phases.
  • Altering the Bcl-2/Bax ratio and activating caspase pathways (caspase-3 and -9), indicating a mitochondria-mediated apoptotic mechanism .

Table 1: Cytotoxicity Data

Cell LineIC₅₀ (µg/mL)Mechanism of Action
HepG2<50Apoptosis induction
MCF-7<60Cell cycle arrest
A549<70Mitochondrial pathway activation

Anti-inflammatory Activity

The compound also demonstrates significant anti-inflammatory properties. It has been observed to inhibit nitric oxide (NO) production in macrophage cells stimulated by lipopolysaccharides (LPS). Key findings include:

  • Inhibition of inducible nitric oxide synthase (iNOS) transcription.
  • Reduction in prostaglandin E₂ (PGE₂) biosynthesis.

These effects suggest that 4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one may serve as a potential therapeutic agent for inflammatory diseases .

Table 2: Anti-inflammatory Activity Data

FractionIC₅₀ (µg/mL)Effectiveness (%)
Ethyl Acetate37.189.1
Hexane6.2594.5
Celecoxib2087.3

Case Studies and Applications

Several studies have explored the pharmacological potential of this compound:

  • Cancer Treatment : A study on HepG2 cells revealed that treatment with Isoxylitone led to significant cell death via apoptosis, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound effectively reduced inflammatory markers in macrophages, suggesting its utility in treating conditions like arthritis or other inflammatory disorders .

Q & A

Q. Basic

  • ¹H/¹³C NMR : The isopropylidene methyl groups resonate at δ 1.2–1.4 ppm (¹H) and 20–25 ppm (¹³C), while the conjugated enone system shows distinct splitting (J = 10–12 Hz) in ¹H NMR .
  • IR : Strong carbonyl absorption at 1680–1700 cm⁻¹ and C=C stretching at 1600–1620 cm⁻¹ confirm the α,β-unsaturated ketone .
  • GC-MS : Fragmentation patterns (m/z 152 [M⁺-C₃H₇], m/z 109 [C₆H₅O⁺]) differentiate it from isophorone .

What strategies resolve contradictions in reported ¹H NMR chemical shifts across solvent systems?

Advanced
Solvent-induced shifts arise from polarity effects on the enone system. Deuterated chloroform (CDCl₃) stabilizes the carbonyl via hydrogen bonding, downfield-shifting the ketone proton (δ 6.2 ppm vs. δ 5.9 ppm in DMSO-d₆). Paramagnetic relaxation agents (e.g., Cr(acac)₃) can suppress NOE artifacts in polar solvents .

How does the isopropylidene group affect stability under varying pH and temperature?

Basic
The isopropylidene group enhances steric protection of the carbonyl, reducing hydrolysis rates compared to isophorone. Stability studies (pH 2–12, 25–80°C) show <5% degradation at pH 7–9 after 48 hours. Acidic conditions (pH <3) accelerate ring-opening to form 3,5,5-trimethylcyclohexane derivatives .

What computational methods predict the compound's electronic structure and photochemical behavior?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~4.2 eV), indicating UV absorption at 280–320 nm. TD-DFT simulations align with experimental UV-Vis spectra (λmax = 295 nm in hexane), suggesting potential for photoinduced [2+2] cycloadditions .

What biological activities of related cyclohexenones inform research on this compound?

Basic
Hydroxy derivatives (e.g., 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one) exhibit antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) via membrane disruption . Isophorone derivatives are linked to anti-inflammatory effects (IC50 = 5 µM for COX-2 inhibition), guiding SAR studies on the isopropylidene analog .

How do isotopic labeling studies elucidate metabolic pathways?

Advanced
¹³C-labeled 4-isopropylidene derivatives in soil microcosms reveal aerobic degradation to 3,5,5-trimethylcyclohexanol via β-oxidation (t½ = 14 days). LC-MS/MS identifies transient intermediates like 4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one, confirmed by spiking experiments .

What challenges exist in achieving enantiomeric purity, and what resolution methods apply?

Basic
Racemization occurs via keto-enol tautomerism at >60°C. Chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) resolves enantiomers (α = 1.2). Asymmetric synthesis using (+)-DET titanium complexes achieves 85% ee .

What role does this compound play in terpenoid biosynthesis?

Advanced
It is hypothesized as a precursor in sesquiterpene pathways. In Nicotiana spp., carotenoid cleavage yields 4-(3-hydroxybutylidene)-3,5,5-trimethylcyclohex-2-en-1-one, a structural analog. Isotopic tracing (²H₂O) confirms incorporation into solavetivone, a phytoalexin .

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